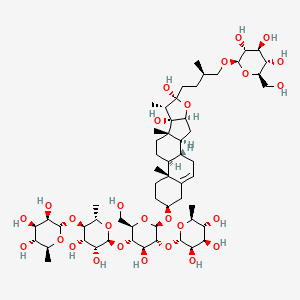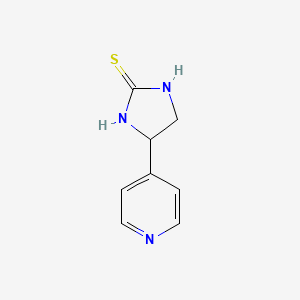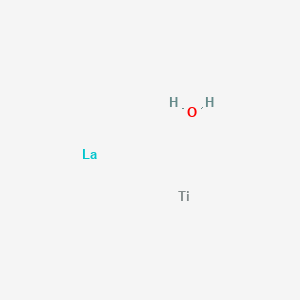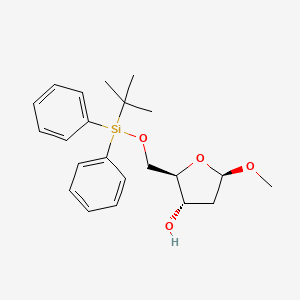
SaponinTh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SaponinTh is a high-molecular-weight glycoside, consisting of a sugar moiety linked to a triterpene or steroid aglycone. Saponins, including this compound, are known for their surface activity, detergent properties, and ability to form stable foams in water. They exhibit a range of biological activities, including haemolytic activity, bitterness, and toxicity to fish . Saponins are widely found in plants and have been used in traditional medicines and as natural detergents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of saponins, including SaponinTh, involves the glycosylation of triterpene or steroid aglycones. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Common methods include the use of Lewis acids or Brønsted acids as catalysts to facilitate the glycosylation reaction .
Industrial Production Methods: Industrial production of saponins often involves extraction from natural sources, such as plants. Conventional extraction methods include maceration, soxhlet extraction, and percolation. Recent advancements have introduced greener and more efficient methods, such as ultrasound-assisted extraction and microwave-assisted extraction . High-performance countercurrent chromatography (HPCCC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and purification of saponins .
Analyse Des Réactions Chimiques
Types of Reactions: SaponinTh undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure of the aglycone or the sugar moiety, leading to different biological activities .
Common Reagents and Conditions: Common reagents used in the chemical modification of saponins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of nucleophiles such as amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the saponin structure. For example, oxidation can introduce hydroxyl groups, while reduction can remove double bonds. Substitution reactions can result in the addition of functional groups to the aglycone or sugar moiety .
Applications De Recherche Scientifique
SaponinTh has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a natural surfactant and emulsifier. In biology, saponins are studied for their antimicrobial, antiviral, and anticancer properties . In medicine, saponins are explored for their potential as immune adjuvants and drug delivery agents . In industry, saponins are used in the formulation of cosmetics, pharmaceuticals, and food products due to their surface-active properties .
Mécanisme D'action
The mechanism of action of SaponinTh involves its interaction with cell membrane components, such as cholesterol and phospholipids. This interaction can disrupt the integrity of cell membranes, leading to cell lysis . Saponins can also modulate immune responses by activating antigen-presenting cells and enhancing the production of cytokines . The amphipathic nature of saponins allows them to form complexes with various molecules, further contributing to their biological activities .
Comparaison Avec Des Composés Similaires
SaponinTh can be compared with other similar compounds, such as dammarane, cycloartane, hopane, lupane, oleanane, and ursane saponins . These compounds share a similar glycoside structure but differ in their aglycone backbones. For example, dammarane saponins have a tetracyclic triterpene backbone, while oleanane saponins have a pentacyclic triterpene backbone .
Propriétés
Numéro CAS |
1187933-60-3 |
|---|---|
Formule moléculaire |
C57H94O27 |
Poids moléculaire |
1211.3 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3S,4S,5R,6R)-6-[[(1R,2S,4S,6R,7S,8S,9S,12S,13R,16S)-6,8-dihydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O27/c1-21(20-74-49-41(67)39(65)36(62)31(18-58)79-49)10-15-56(72)25(5)57(73)33(84-56)17-30-28-9-8-26-16-27(11-13-54(26,6)29(28)12-14-55(30,57)7)78-53-48(83-51-43(69)38(64)35(61)23(3)76-51)45(71)47(32(19-59)80-53)82-52-44(70)40(66)46(24(4)77-52)81-50-42(68)37(63)34(60)22(2)75-50/h8,21-25,27-53,58-73H,9-20H2,1-7H3/t21-,22+,23+,24+,25-,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45+,46+,47-,48-,49-,50+,51+,52+,53-,54+,55+,56-,57-/m1/s1 |
Clé InChI |
GOQUVRRNKLJWDE-KUMBAXBUSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)C[C@H]9[C@@]8([C@@H]([C@](O9)(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)O)C)C)CO)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8(C(C(O9)(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O)C)O)C)C)CO)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)

![tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12341902.png)
![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)

![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)
![N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B12341914.png)

![1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)


![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)

